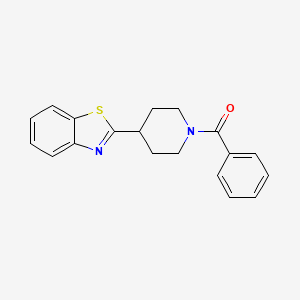

2-(1-Benzoylpiperidin-4-yl)-1,3-benzothiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(1-Benzylpiperidin-4-yl)acetonitrile” has a similar structure . It has a CAS Number of 78056-67-4 and a molecular weight of 214.31 .

Synthesis Analysis

A paper titled “Synthesis and Antimicrobial Activity of (Z)-2-(4-((5-((1-Benzylpiperidin-4-yl)methylene)-2,4-dioxothiazolidin-3-yl)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamides” discusses the synthesis of compounds with a similar structure .

Molecular Structure Analysis

The compound “2-((1-Benzylpiperidin-4-yl)amino)ethanol” has a molecular formula of C14H22N2O and an average mass of 234.337 Da .

Chemical Reactions Analysis

A paper titled “IJMS | Free Full-Text | Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications” discusses the chemical reactions of piperidine derivatives .

Physical And Chemical Properties Analysis

The compound “2-(1-Benzylpiperidin-4-yl)acetic acid” has a molecular weight of 233.31 and is stored at room temperature .

Scientific Research Applications

Therapeutic Potential in Cancer Treatment

Benzothiazole derivatives, including compounds related to 2-(1-Benzoylpiperidin-4-yl)-1,3-benzothiazole, have been extensively studied for their anticancer properties. These compounds exhibit a wide range of biological activities, with a particular focus on antitumor effects. The anticancer potential of benzothiazoles is attributed to their ability to act as ligands for various biomolecules, facilitating the development of targeted therapies. Structurally simple 2-arylbenzothiazoles, for instance, are being explored for their potential as antitumor agents due to their ease of synthesis and structural versatility, which is conducive to the development of new chemical entities aimed at cancer treatment (Kamal, Hussaini Syed, & Malik Mohammed, 2015).

Antimicrobial and Anti-inflammatory Applications

Beyond cancer research, benzothiazole derivatives have demonstrated significant antimicrobial and anti-inflammatory activities. This broad spectrum of pharmacological properties makes benzothiazoles valuable in the development of new treatments for various diseases. Their effectiveness against microbial pathogens and their role in inflammation control underscore the versatility of the benzothiazole scaffold in medicinal chemistry. The ongoing exploration of these compounds may lead to the discovery of novel therapeutic agents with enhanced activities and minimal toxic effects, marking an important area of drug discovery and development (Ahmed et al., 2012).

Role in Drug Discovery and Design

The benzothiazole nucleus has emerged as a key moiety in the design and synthesis of compounds with varied pharmacological activities. Its structural simplicity and adaptability facilitate the development of diverse chemical libraries, offering a broad scope for the identification and optimization of drug candidates. This has led to the creation of molecules with potential applications in treating a wide array of conditions, including viral, bacterial, and fungal infections, as well as metabolic and neurodegenerative diseases. The exploration of benzothiazole derivatives continues to be a dynamic and productive field in medicinal chemistry, with the potential to yield new therapeutic agents (Bhat & Belagali, 2020).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

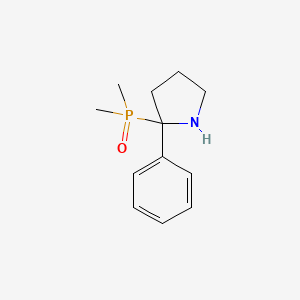

IUPAC Name |

[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2OS/c22-19(15-6-2-1-3-7-15)21-12-10-14(11-13-21)18-20-16-8-4-5-9-17(16)23-18/h1-9,14H,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNPVZWYWLQEJLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NC3=CC=CC=C3S2)C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorobenzyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2666831.png)

![6-Methyl-2-(4-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2666835.png)

![methyl 4-(2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzoate](/img/structure/B2666837.png)

![N-(2-methoxybenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2666838.png)

![2-[2-(4-bromophenyl)-2-oxoethyl]-1,2-benzothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2666839.png)

![N-[[4-methyl-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2666841.png)

![2-[3-(2-Chloro-6-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2666843.png)

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2666847.png)